

# Application Notes and Protocols for BMS-212122 in Cynomolgus Monkey Studies

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## Compound of Interest

Compound Name: BMS-212122

Cat. No.: B1667185

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Disclaimer: Publicly available data on studies conducted with **BMS-212122** specifically in cynomolgus monkeys is limited. The following application notes and protocols are based on the known mechanism of action of **BMS-212122** as a microsomal triglyceride transfer protein (MTP) inhibitor and established methodologies for pharmacokinetic and toxicological studies of small molecules in non-human primates. The quantitative data presented is illustrative and should not be considered as experimentally verified results for this specific compound.

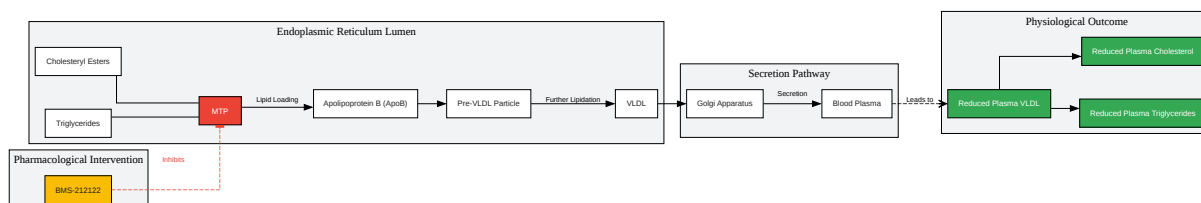
## Introduction

**BMS-212122** is a potent, small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, **BMS-212122** is expected to reduce the secretion of these lipoproteins, leading to a decrease in plasma levels of triglycerides and cholesterol.<sup>[1][2][3]</sup> Studies in animal models have demonstrated the hypolipidemic effects of MTP inhibitors.<sup>[2][3]</sup> In fact, **BMS-212122** has been reported to be significantly more potent than its predecessor, BMS-201038, in reducing plasma lipids in both hamsters and cynomolgus monkeys.<sup>[1]</sup> Furthermore, treatment with **BMS-212122** has been shown to decrease lipid content and monocyte-derived cells in atherosclerotic plaques in animal models.<sup>[2][3]</sup>

These application notes provide a hypothetical framework for conducting preclinical pharmacokinetic (PK) and safety studies of **BMS-212122** in cynomolgus monkeys, a relevant non-human primate model for predicting human outcomes.

## Signaling Pathway of MTP Inhibition

The diagram below illustrates the central role of Microsomal Triglyceride Transfer Protein (MTP) in the assembly and secretion of apoB-containing lipoproteins and how its inhibition by **BMS-212122** leads to a reduction in plasma lipids.



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Mechanism of Action of **BMS-212122**.

## Hypothetical Experimental Data

### Table 1: Illustrative Pharmacokinetic Parameters of **BMS-212122** in Cynomolgus Monkeys Following a Single Oral Dose

Parameter	1 mg/kg	5 mg/kg	25 mg/kg
C <sub>max</sub> (ng/mL)	150 ± 35	850 ± 120	4200 ± 550
T <sub>max</sub> (hr)	2.0 ± 0.5	2.5 ± 0.8	3.0 ± 1.0
AUC (0-24h) (ng·hr/mL)	1200 ± 250	7500 ± 980	45000 ± 6200
t <sub>1/2</sub> (hr)	6.5 ± 1.2	7.8 ± 1.5	8.5 ± 1.8
Oral Bioavailability (%)	45	55	60

Data are presented as mean ± standard deviation and are hypothetical.

**Table 2: Illustrative Lipid Panel Changes in Cynomolgus Monkeys After 14 Days of Daily Oral Dosing with BMS-212122**

Parameter	Vehicle Control	1 mg/kg/day	5 mg/kg/day
Total Cholesterol (%)	+2 ± 5	-25 ± 8	-55 ± 12
Triglycerides (%)	-1 ± 8	-40 ± 10	-70 ± 15
LDL-C (%)	+3 ± 6	-30 ± 7	-60 ± 11
HDL-C (%)	0 ± 4	-5 ± 3	-10 ± 5

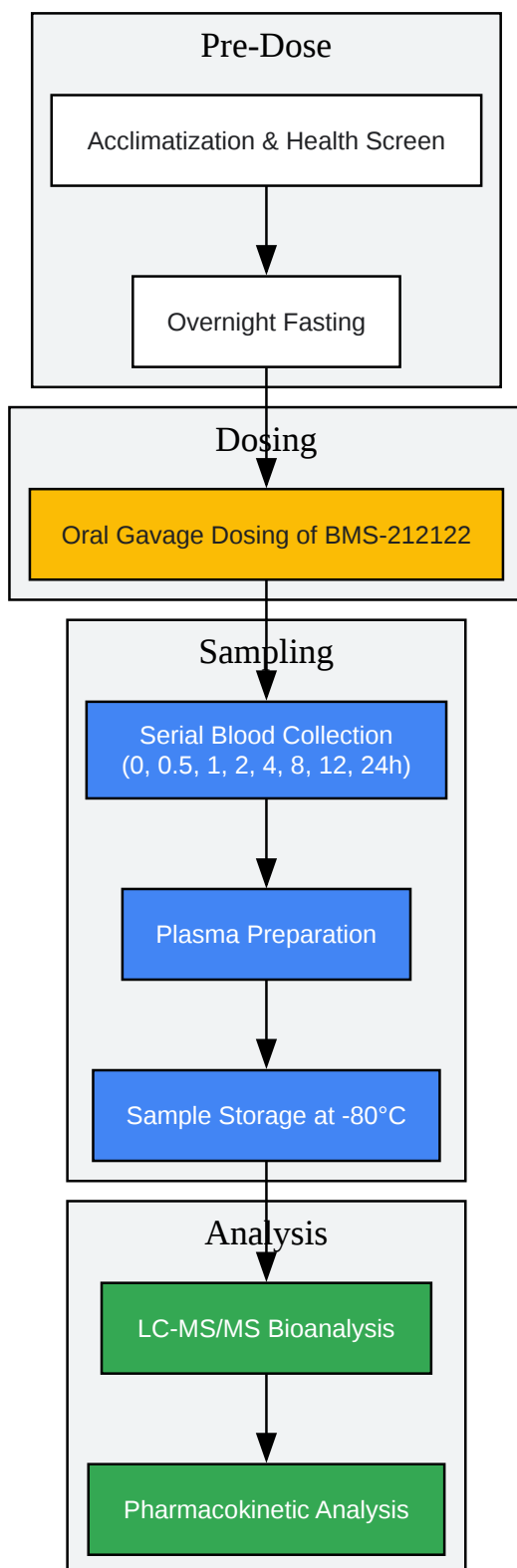
Data are presented as mean percent change from baseline ± standard deviation and are hypothetical.

## Experimental Protocols

### Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of single ascending oral doses of **BMS-212122** in cynomolgus monkeys.

Workflow Diagram:



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## References

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